![molecular formula C16H22N2O2 B3011809 N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide CAS No. 1355912-50-3](/img/structure/B3011809.png)
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide, also known as JWH-250, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University in South Carolina. JWH-250 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.
作用機序
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide works by binding to the cannabinoid receptors in the body, which are found in the brain, immune system, and other organs. When N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide binds to these receptors, it activates them and causes a range of effects, including changes in mood, appetite, and pain perception. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as affect the immune system. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has also been shown to have analgesic effects, which may make it useful in the treatment of pain. However, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide.
実験室実験の利点と制限
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of synthetic cannabinoids on the body. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has limitations as well. It is a psychoactive compound, which means that it may not be suitable for all types of research. Additionally, N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has not been extensively studied, so its effects on the body are not well understood.
将来の方向性
There are several future directions for research on N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide. One area of interest is the development of new synthetic cannabinoids that have different effects on the body. Another area of interest is the development of new drugs that target the cannabinoid receptors, which may have therapeutic benefits for a range of conditions. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide, which may lead to new insights into the role of the cannabinoid receptors in the body.
合成法
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide can be synthesized using a multistep process that involves the reaction of various chemicals. The starting material is 2,4-dichlorophenol, which is reacted with potassium carbonate and 2-methylpropylamine to form 2-methylpropoxyphenol. This intermediate is then reacted with 1-bromo-3-chloropropane and potassium carbonate to form 1-cyanopropyl-2-methylpropoxyphenol. Finally, this compound is reacted with acetic anhydride and pyridine to form N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide.
科学的研究の応用
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors, which are involved in the regulation of pain, appetite, and mood. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system and the immune system.
特性
IUPAC Name |
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-14(10-17)18-16(19)9-13-5-7-15(8-6-13)20-11-12(2)3/h5-8,12,14H,4,9,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNDCRKCRNQQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=CC=C(C=C1)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

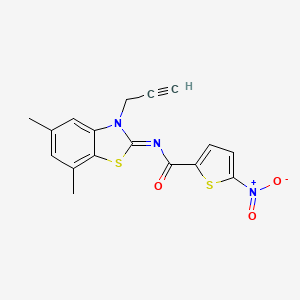
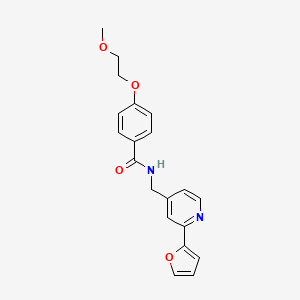
![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)
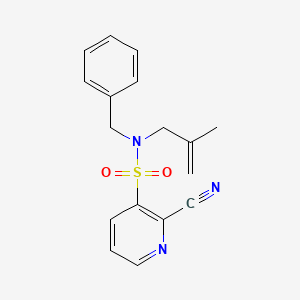
![5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B3011731.png)
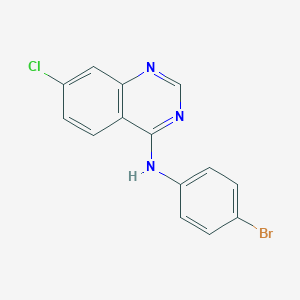
![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)
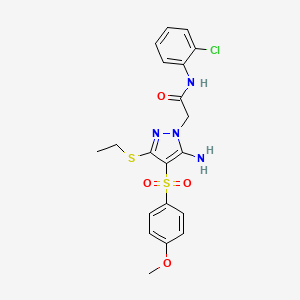
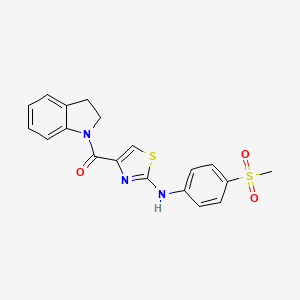
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3011740.png)
![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine](/img/structure/B3011742.png)
![N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3011743.png)
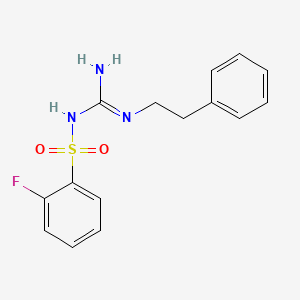
![methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate](/img/structure/B3011747.png)